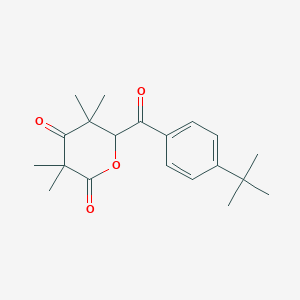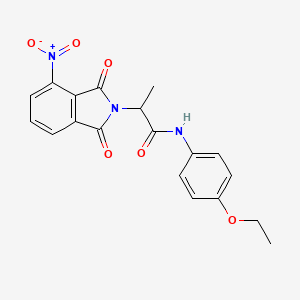![molecular formula C17H24N4O2 B3981567 3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone
Overview
Description
3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone, also known as HIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIPP is a piperidinone derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone is not fully understood, but it is believed to be related to its interaction with the dopamine D3 receptor. This compound has been shown to bind to the D3 receptor and inhibit its activity, which leads to a decrease in dopamine release in the mesolimbic system. This, in turn, results in a reduction in reward-related behavior and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound reduces drug-seeking behavior in animal models of addiction. This compound has also been found to modulate the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone has several advantages for lab experiments, including its potent antitumor activity, its selective dopamine D3 receptor antagonism, and its ability to modulate the mesolimbic dopamine system. However, this compound also has limitations, including its low yield in the synthesis process and its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone. One possible direction is to investigate its potential as a treatment for drug addiction and other psychiatric disorders. Another direction is to explore its antitumor activity further and identify the mechanisms underlying its anticancer effects. Additionally, future research could focus on improving the synthesis process of this compound to increase its yield and solubility.
Scientific Research Applications
3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, this compound has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. In neuroscience, this compound has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
properties
IUPAC Name |
3-hydroxy-3-[(3-indazol-1-ylpropylamino)methyl]-1-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20-10-4-8-17(23,16(20)22)13-18-9-5-11-21-15-7-3-2-6-14(15)12-19-21/h2-3,6-7,12,18,23H,4-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNJDRDSNBWNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)(CNCCCN2C3=CC=CC=C3C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-chloro-2-nitrobenzamide](/img/structure/B3981485.png)
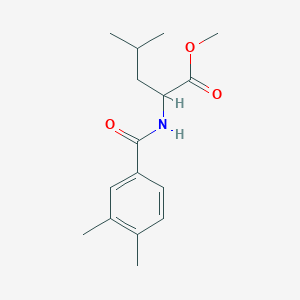
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B3981508.png)
![4-ethoxy-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3981520.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(4-pyridinylmethyl)amine](/img/structure/B3981524.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3981530.png)
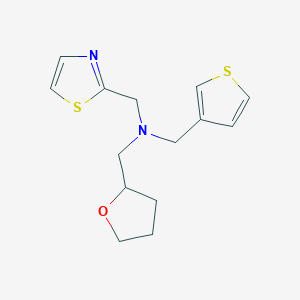
![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3981549.png)
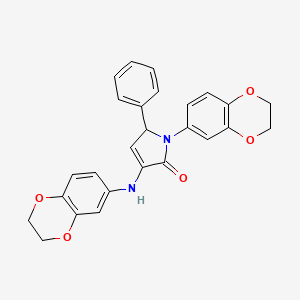
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B3981561.png)
![N-cyclopropyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3981568.png)
![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
